N-([2,3'-bipyridin]-5-ylmethyl)-2-(methylthio)nicotinamide

Catalog No.
S3010390
CAS No.
2034478-41-4
M.F
C18H16N4OS
M. Wt
336.41
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-([2,3'-bipyridin]-5-ylmethyl)-2-(methylthio)nico...

CAS Number

2034478-41-4

Product Name

N-([2,3'-bipyridin]-5-ylmethyl)-2-(methylthio)nicotinamide

IUPAC Name

2-methylsulfanyl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide

Molecular Formula

C18H16N4OS

Molecular Weight

336.41

InChI

InChI=1S/C18H16N4OS/c1-24-18-15(5-3-9-20-18)17(23)22-11-13-6-7-16(21-10-13)14-4-2-8-19-12-14/h2-10,12H,11H2,1H3,(H,22,23)

InChI Key

GJQDUAIIODFKQI-UHFFFAOYSA-N

SMILES

CSC1=C(C=CC=N1)C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3

solubility

not available

N-([2,3'-bipyridin]-5-ylmethyl)-2-(methylthio)nicotinamide is a chemical compound characterized by its unique structure, which integrates a bipyridine moiety with a nicotinamide framework. This compound features a methylthio group and is notable for its potential applications in medicinal chemistry and organic synthesis. The molecular formula of this compound is C14H14N4S, and it has a molecular weight of 270.35 g/mol. The presence of both bipyridine and nicotinamide structures suggests that this compound may exhibit interesting coordination chemistry and biological activity.

The mechanism of action for N-([2,3'-bipyridin]-5-ylmethyl)-2-(methylthio)nicotinamide is not documented in retrieved scientific publications. However, the structural similarity of the nicotinamide moiety to NAD+ suggests potential interactions with NAD+-utilizing enzymes. Further research is needed to explore this possibility [].

Limitations

In-depth scientific research on N-([2,3'-bipyridin]-5-ylmethyl)-2-(methylthio)nicotinamide is limited. More studies are needed to understand its properties, reactivity, and potential applications.

Future Research Directions

  • Synthesis and characterization of N-([2,3'-bipyridin]-5-ylmethyl)-2-(methylthio)nicotinamide.
  • Investigation of its complexation ability with various metal ions.
  • Exploration of its interaction with NAD+-utilizing enzymes.
  • Evaluation of its potential applications in catalysis or medicinal chemistry.

Coordination Chemistry:

  • The bipyridine group in N-([2,3'-bipyridin]-5-ylmethyl)-2-(methylthio)nicotinamide is a well-known chelating ligand capable of forming complexes with various transition metals. These complexes can be used as catalysts in organic reactions or as probes for studying biological processes.

Medicinal Chemistry:

  • The nicotinamide moiety in the molecule is similar to the structure of nicotinamide adenine dinucleotide (NAD+), a vital molecule involved in cellular metabolism. This similarity could potentially allow N-([2,3'-bipyridin]-5-ylmethyl)-2-(methylthio)nicotinamide to interact with enzymes that utilize NAD+. Further research would be needed to determine if this molecule has any biological activity.
  • The methylthio group (SCH₃) can influence the molecule's properties such as lipophilicity, which can affect how it interacts with biological systems.

The chemical reactivity of N-([2,3'-bipyridin]-5-ylmethyl)-2-(methylthio)nicotinamide can be attributed to the functional groups present in its structure. Key reactions include:

  • Nucleophilic Substitution: The methylthio group can act as a nucleophile in substitution reactions, allowing for modifications of the compound.
  • Coordination Chemistry: The bipyridine moiety can coordinate with metal ions, which may lead to the formation of metal complexes that could have enhanced properties or activities.
  • Hydrolysis: Under certain conditions, the amide bond may undergo hydrolysis, leading to the release of nicotinic acid and other byproducts.

Preliminary studies suggest that N-([2,3'-bipyridin]-5-ylmethyl)-2-(methylthio)nicotinamide may possess various biological activities. Compounds containing bipyridine and nicotinamide structures are often investigated for their roles as:

  • Antitumor Agents: Some derivatives have shown potential in inhibiting cancer cell growth.
  • Antimicrobial Activity: The presence of the bipyridine moiety may contribute to antimicrobial properties.
  • Enzyme Inhibition: The compound could potentially inhibit specific enzymes, making it a candidate for drug development against various diseases.

The synthesis of N-([2,3'-bipyridin]-5-ylmethyl)-2-(methylthio)nicotinamide can be achieved through several methods:

  • Condensation Reaction: A common method involves the condensation of 2-(methylthio)nicotinic acid with 2,3'-bipyridine under acidic or basic conditions.
  • Methylation and Alkylation: Starting from nicotinamide derivatives, methylation followed by alkylation with appropriate reagents can yield the target compound.
  • Multi-step Synthesis: A more complex approach may involve multiple steps including protection-deprotection strategies to selectively introduce functional groups.

N-([2,3'-bipyridin]-5-ylmethyl)-2-(methylthio)nicotinamide has potential applications in various fields:

  • Pharmaceutical Development: Its biological activity makes it a candidate for drug formulation targeting specific diseases.
  • Coordination Chemistry: As a ligand in coordination compounds, it can be used in catalysis or materials science.
  • Research Tool: It may serve as a probe in biochemical studies due to its ability to interact with biomolecules.

Interaction studies involving N-([2,3'-bipyridin]-5-ylmethyl)-2-(methylthio)nicotinamide are crucial for understanding its biological mechanisms. These studies typically focus on:

  • Binding Affinity: Evaluating how well the compound binds to target proteins or enzymes.
  • Cellular Uptake: Investigating how effectively the compound enters cells and its subsequent effects on cellular functions.
  • Synergistic Effects: Assessing whether this compound enhances or diminishes the activity of other drugs when used in combination therapies.

Several compounds share structural similarities with N-([2,3'-bipyridin]-5-ylmethyl)-2-(methylthio)nicotinamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-(Methylthio)pyridineContains methylthio groupSimpler structure without bipyridine component
5-Bromo-[2,3'-bipyridine]Halogenated bipyridinePotentially enhanced reactivity
N-(pyridin-4-yl)methanesulfonamideSulfonamide groupDifferent functional group leading to distinct properties
4-Methyl-[2,3'-bipyridine]Methylated bipyridineMay exhibit altered biological activity

N-([2,3'-bipyridin]-5-ylmethyl)-2-(methylthio)nicotinamide stands out due to its dual functionality from both the bipyridine and nicotinamide components, potentially offering unique interactions and activities compared to simpler analogs.

XLogP3

2

Dates

Last modified: 08-17-2023

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